BenchChemオンラインストアへようこそ!

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol

Sigma‑1 receptor Binding affinity Arylpiperazine

This arylpiperazine derivative features a 3-methoxyphenyl group and hydroxyethyl side chain, with a validated sigma-1 receptor affinity (Ki=26nM) and optimized XLogP3 (1.1). Its moderate affinity serves as an ideal benchmark for competitive binding assays and SAR studies, while its favorable lipophilicity reduces non-specific membrane partitioning, ensuring clean, interpretable data. Ideal for medicinal chemistry and analytical method development.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 118161-85-6
Cat. No. B1461300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
CAS118161-85-6
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)CCO
InChIInChI=1S/C13H20N2O2/c1-17-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-16/h2-4,11,16H,5-10H2,1H3
InChIKeyHXOPOOCWOIFSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (CAS 118161-85-6) | Arylpiperazine Sigma‑1 Ligand for Medicinal Chemistry Procurement


2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (CAS 118161-85-6) is a synthetic arylpiperazine derivative featuring a 3-methoxyphenyl substituent and a hydroxyethyl side chain. The compound is characterized by a molecular weight of 236.31 g/mol, an XLogP3 of 1.1, and a topological polar surface area of 35.9 Ų [1]. It functions as a ligand for the sigma‑1 receptor with a reported binding affinity (Ki) of 26 nM [2]. This defined molecular architecture and receptor interaction profile position the compound as a useful tool for structure–activity relationship (SAR) studies and receptor binding investigations in medicinal chemistry research [1].

Why 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (CAS 118161-85-6) Cannot Be Replaced by Uncharacterized Arylpiperazine Analogs


Arylpiperazine derivatives exhibit widely divergent receptor binding profiles depending on subtle structural variations. For instance, within the same 1‑aryl‑4‑(2‑arylethyl)piperazine series, 5‑HT₇ receptor affinity spans over two orders of magnitude (Ki = 8.2 nM to 474 nM) [1]. The target compound 2-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-ol displays a specific sigma‑1 receptor affinity (Ki = 26 nM) [2], which differs markedly from structurally related analogs that may exhibit sub‑nanomolar sigma‑1 affinity or dual 5‑HT₁A/sigma‑1 binding [3]. Consequently, generic substitution without quantitative receptor profiling risks introducing uncontrolled variables in binding assays, SAR studies, or pharmacological experiments.

Quantitative Differentiation of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (CAS 118161-85-6) Against Comparator Arylpiperazines


Sigma‑1 Receptor Binding Affinity: Moderate Nanomolar Ki Compared with Sub‑Nanomolar Dual‑Target Analogs

The target compound exhibits a sigma‑1 receptor binding affinity (Ki) of 26 nM in a guinea pig brain membrane assay using [³H]‑(+)‑pentazocine as the radioligand [1]. In contrast, a structurally optimized dual‑target arylpiperazine derivative (compound 27) reported in a 2021 study demonstrates a sigma‑1 Ki of 0.27 nM, representing an approximately 96‑fold higher affinity [2]. This quantitative difference defines the target compound as a moderate‑affinity sigma‑1 ligand suitable for experiments where sub‑nanomolar potency is not required or where a distinct selectivity window is desired.

Sigma‑1 receptor Binding affinity Arylpiperazine

Lipophilicity (XLogP3): Lower Hydrophobicity Compared with Extended Arylpiperazine Derivatives

The target compound has a computed XLogP3 value of 1.1, indicating moderate lipophilicity [1]. In comparison, extended arylpiperazine derivatives such as 1‑(1,2‑benzisoxazol‑3‑yl)‑4‑[2‑(3‑methoxyphenyl)ethyl]piperazine (compound 20) possess a higher molecular weight and additional aromatic rings, which are expected to increase lipophilicity and membrane permeability [2]. The lower XLogP3 of the target compound suggests reduced non‑specific binding and improved aqueous solubility relative to more hydrophobic analogs, a relevant consideration for in vitro assay design.

Lipophilicity XLogP3 Physicochemical property

Topological Polar Surface Area (TPSA): 35.9 Ų Defines a Distinct Physicochemical Profile Relative to Higher‑TPSA Analogs

The target compound exhibits a topological polar surface area (TPSA) of 35.9 Ų [1]. For comparison, arylpiperazine derivatives bearing additional polar functionalities—such as carboxylate or sulfonamide groups—can exhibit TPSA values exceeding 50–80 Ų [2]. The relatively low TPSA of this compound indicates moderate passive membrane permeability and a reduced propensity for strong polar interactions, which can be advantageous in assays where excessive polarity would confound results.

TPSA Physicochemical property Arylpiperazine

Recommended Research and Industrial Applications for 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (CAS 118161-85-6)


Sigma‑1 Receptor Binding Assays Requiring a Moderate‑Affinity Reference Ligand

With a sigma‑1 Ki of 26 nM [1], this compound serves as an ideal reference ligand for competitive binding assays where a moderate‑affinity benchmark is needed to validate assay sensitivity and dynamic range. Its defined affinity distinguishes it from ultra‑high‑affinity ligands (Ki < 1 nM) and low‑affinity controls, providing a mid‑range comparator for SAR studies of novel sigma‑1 ligands [2].

Physicochemical Property Benchmarking in Arylpiperazine SAR Campaigns

The compound's well‑defined XLogP3 (1.1) and TPSA (35.9 Ų) [3] make it a valuable benchmark for assessing the impact of structural modifications on lipophilicity and polarity. Researchers synthesizing new arylpiperazine derivatives can use this compound as a baseline to evaluate whether substituent changes improve or compromise desirable physicochemical properties for CNS drug discovery.

In Vitro Pharmacology Studies Where Lower Lipophilicity Reduces Non‑Specific Binding

The relatively low XLogP3 of 1.1 [3] reduces the risk of non‑specific membrane partitioning, a common confounding factor in radioligand binding and functional assays. This characteristic supports the compound's use in experiments requiring clean, interpretable binding data without the noise introduced by highly lipophilic molecules [4].

Analytical Method Development and Reference Standard Preparation

The compound's predicted boiling point of 403.0 ± 45.0 °C and computed physicochemical properties [3] provide a basis for developing HPLC, GC, or mass spectrometry methods. As a structurally defined arylpiperazine, it can serve as a retention time or mass calibration standard in analytical workflows involving related piperazine‑based molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.